Cas no 321946-09-2 (Isopropyl 6-chloropyridazine-3-carboxylate)
Isopropyl 6-chloropyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Isopropyl 6-chloropyridazine-3-carboxylate
- 3-Pyridazinecarboxylicacid, 6-chloro-, 1-methylethyl ester
- 6-CHLORO-PYRIDAZINE-3-CARBOXYLIC ACID METHYL ETHER
- propan-2-yl 6-chloropyridazine-3-carboxylate
- QC-5776
- 3-Pyridazinecarboxylic acid, 6-chloro-,1-methylethyl ester
- J-521567
- 321946-09-2
- FT-0646124
- A875674
- 3-pyridazinecarboxylic acid,6-chloro-,1-methylethyl ester
- AKOS013152115
- DTXSID50718284
- CS-0323589
- Isopropyl6-chloropyridazine-3-carboxylate
- DS-0685
- DB-068604
- SCHEMBL26657700
-
- MDL: MFCD13193034
- Inchi: 1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3
- InChI Key: NRINMSGZBCRNMZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)OC(C)C)N=N1
Computed Properties
- Exact Mass: 200.03500
- Monoisotopic Mass: 200.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Boiling Point: 322.9°C at 760 mmHg
- PSA: 52.08000
- LogP: 1.69520
Isopropyl 6-chloropyridazine-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Isopropyl 6-chloropyridazine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isopropyl 6-chloropyridazine-3-carboxylate Pricemore >>
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| Matrix Scientific | 073460-250mg |
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| TRC | I872283-100mg |
Isopropyl 6-chloropyridazine-3-carboxylate |
321946-09-2 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | I872283-250mg |
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$316.00 | 2023-05-18 | ||
| TRC | I872283-500mg |
Isopropyl 6-chloropyridazine-3-carboxylate |
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$477.00 | 2023-05-18 | ||
| TRC | I872283-1g |
Isopropyl 6-chloropyridazine-3-carboxylate |
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$678.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79820-250mg |
Isopropyl 6-chloropyridazine-3-carboxylate |
321946-09-2 | 250mg |
¥1372.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79820-1g |
Isopropyl 6-chloropyridazine-3-carboxylate |
321946-09-2 | 1g |
¥3402.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79820-100mg |
Isopropyl 6-chloropyridazine-3-carboxylate |
321946-09-2 | 100mg |
¥872.0 | 2021-09-08 |
Isopropyl 6-chloropyridazine-3-carboxylate Suppliers
Isopropyl 6-chloropyridazine-3-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Additional information on Isopropyl 6-chloropyridazine-3-carboxylate
Recent Advances in the Application of Isopropyl 6-chloropyridazine-3-carboxylate (CAS: 321946-09-2) in Chemical Biology and Pharmaceutical Research
Isopropyl 6-chloropyridazine-3-carboxylate (CAS: 321946-09-2) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its versatility as a building block for the construction of pyridazine-based scaffolds, which exhibit a wide range of pharmacological activities. This research brief synthesizes the latest findings on the compound's applications, synthetic methodologies, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of Isopropyl 6-chloropyridazine-3-carboxylate in the synthesis of potent GABAA receptor modulators. The research team developed a novel series of pyridazine derivatives showing enhanced selectivity for α2/α3 subunits, potentially offering improved anxiolytic effects with reduced sedative side effects compared to existing benzodiazepines. The compound's 6-chloro group proved crucial for subsequent nucleophilic aromatic substitution reactions, enabling diverse structural modifications.
In antimicrobial research, a recent patent application (WO2023056789) disclosed innovative derivatives synthesized from Isopropyl 6-chloropyridazine-3-carboxylate that exhibit potent activity against multidrug-resistant Gram-positive bacteria. The lead compound in this series showed MIC values of ≤0.5 μg/mL against MRSA and VRE strains, with a favorable safety profile in preliminary toxicity studies. Molecular docking studies suggest these compounds interfere with bacterial cell wall biosynthesis through novel mechanisms distinct from current β-lactam antibiotics.
Significant progress has also been made in the compound's synthetic accessibility. A 2024 publication in Organic Process Research & Development described an optimized kilogram-scale synthesis of Isopropyl 6-chloropyridazine-3-carboxylate with improved yield (82%) and purity (>99.5%). The new protocol features a continuous flow chemistry approach that enhances safety by minimizing the handling of hazardous intermediates and reduces environmental impact through solvent recycling. This advancement addresses previous scalability challenges and supports the compound's growing importance in industrial pharmaceutical production.
Emerging applications in targeted drug delivery systems have been explored in recent preclinical studies. Researchers have conjugated Isopropyl 6-chloropyridazine-3-carboxylate derivatives to nanoparticle carriers, demonstrating enhanced blood-brain barrier penetration in animal models. These hybrid systems show promise for treating brain tumors and neurodegenerative diseases, with the pyridazine moiety contributing to both targeting and controlled release properties. Ongoing phase I clinical trials are evaluating the safety of these novel formulations.
The compound's role in fragment-based drug discovery has gained attention following a 2023 Nature Communications paper that identified it as a privileged fragment for protein kinase inhibition. Structural biology studies revealed that Isopropyl 6-chloropyridazine-3-carboxylate forms unique hydrogen bonding networks with conserved kinase residues, providing a strategic starting point for the development of selective kinase inhibitors. Several pharmaceutical companies have initiated discovery programs based on this finding, particularly in oncology and inflammatory disease areas.
In conclusion, Isopropyl 6-chloropyridazine-3-carboxylate (321946-09-2) continues to demonstrate remarkable versatility in medicinal chemistry applications. Recent advances have expanded its utility from a simple synthetic intermediate to a strategic component in drug discovery across multiple therapeutic areas. Future research directions likely include further exploration of its stereochemical applications, development of greener synthetic routes, and investigation of its potential in RNA-targeting therapeutics. The compound's unique chemical properties and growing body of successful applications suggest it will remain an important tool in pharmaceutical research for the foreseeable future.
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